
Dichloroplatinum;ethene;4-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloroplatinum;ethene;4-ethylpyridine is a coordination compound that consists of a platinum center coordinated to two chloride ions, an ethene molecule, and a 4-ethylpyridine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;4-ethylpyridine typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with ethene and 4-ethylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Dichloroplatinum;ethene;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
科学研究应用
Dichloroplatinum;ethene;4-ethylpyridine has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biology and Medicine: The compound is studied for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell growth.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of dichloroplatinum;ethene;4-ethylpyridine involves the coordination of the platinum center to various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes. The ethene and 4-ethylpyridine ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with molecular targets.
相似化合物的比较
Similar Compounds
Dichloroplatinum;ethene;pyridine: Similar to dichloroplatinum;ethene;4-ethylpyridine but with a pyridine ligand instead of 4-ethylpyridine.
Dichloroplatinum;ethene;2-ethylpyridine: Similar but with a 2-ethylpyridine ligand.
Uniqueness
This compound is unique due to the presence of the 4-ethylpyridine ligand, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in catalysis and materials science.
属性
CAS 编号 |
56270-77-0 |
|---|---|
分子式 |
C9H13Cl2NPt |
分子量 |
401.19 g/mol |
IUPAC 名称 |
dichloroplatinum;ethene;4-ethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4.2ClH.Pt/c1-2-7-3-5-8-6-4-7;1-2;;;/h3-6H,2H2,1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
YAJFRTZVGXMECY-UHFFFAOYSA-L |
规范 SMILES |
CCC1=CC=NC=C1.C=C.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




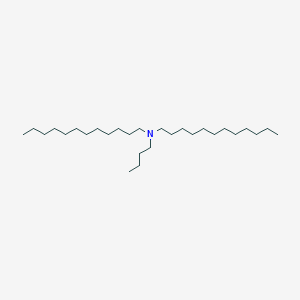
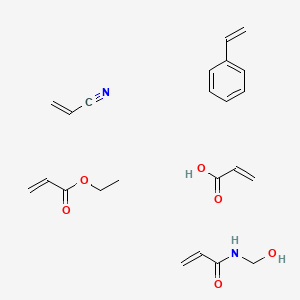

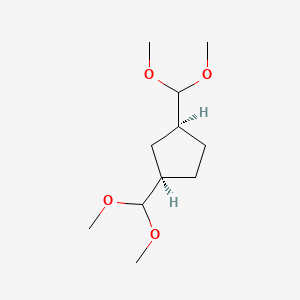

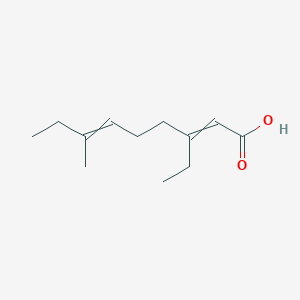

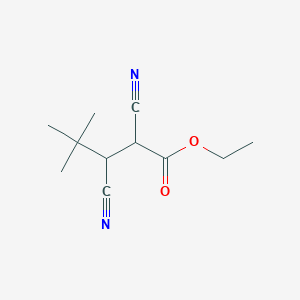

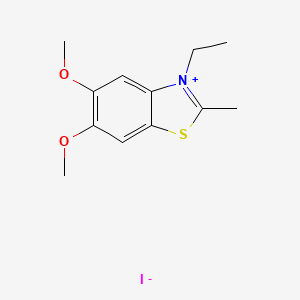
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
